2,2-Diphenyl-1,4,7,10-tetraoxacyclododecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Crown-4 can be synthesized using a modified Williamson ether synthesis. The reaction involves the use of ethylene glycol and ethylene dichloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OH)_2 + 2NaOH \rightarrow (CH_2CH_2O)_4 + 2NaCl + 2H_2O ]
Another method involves the cyclic oligomerization of ethylene oxide in the presence of gaseous boron trifluoride .
Industrial Production Methods
Industrial production of 12-Crown-4 typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
12-Crown-4 undergoes various types of chemical reactions, including:
Complexation Reactions: Forms complexes with alkali metal cations, particularly lithium ions.
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of ether linkages.
Common Reagents and Conditions
Complexation: Typically involves the use of alkali metal salts such as lithium chloride or lithium perchlorate in an appropriate solvent like acetonitrile or water.
Substitution: Requires nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Complexation: The major products are crown ether-metal ion complexes.
Substitution: The products depend on the nucleophile used but generally result in substituted crown ethers.
Scientific Research Applications
12-Crown-4 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction and separation of metal ions.
Mechanism of Action
The mechanism by which 12-Crown-4 exerts its effects primarily involves the formation of stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it. This complexation alters the solubility and reactivity of the metal ion, facilitating various chemical processes .
Comparison with Similar Compounds
Similar Compounds
15-Crown-5: Another crown ether with a larger ring size, capable of complexing with larger cations such as sodium.
18-Crown-6: Even larger crown ether, suitable for complexing with potassium ions.
Cyclen: A similar molecule with nitrogen atoms instead of oxygen atoms in the ring structure.
Uniqueness
12-Crown-4 is unique due to its high selectivity for lithium ions, attributed to the optimal cavity size of the crown ether ring. This selectivity makes it particularly useful in applications involving lithium ion transport and separation .
Properties
CAS No. |
113889-02-4 |
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Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,2-diphenyl-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C20H24O4/c1-3-7-18(8-4-1)20(19-9-5-2-6-10-19)17-23-14-13-21-11-12-22-15-16-24-20/h1-10H,11-17H2 |
InChI Key |
HZFRMBBFTPIHKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(COCCO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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